BenchChemオンラインストアへようこそ!

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

P2X3 receptor antagonist Pain Binding affinity

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide (CAS 919860-68-7) is a synthetic heterocyclic small molecule belonging to the isoxazole carboxamide class. It is characterized by a phthalimide (1,3-dioxoisoindoline) moiety linked to an isoxazole-5-carboxamide core.

Molecular Formula C12H7N3O4
Molecular Weight 257.205
CAS No. 919860-68-7
Cat. No. B2634133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
CAS919860-68-7
Molecular FormulaC12H7N3O4
Molecular Weight257.205
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O
InChIInChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18)
InChIKeyUZFLSFVHABEGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide (CAS 919860-68-7): A P2X3 Receptor Antagonist Core Scaffold for Pain and Sensory Disorder Research


N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide (CAS 919860-68-7) is a synthetic heterocyclic small molecule belonging to the isoxazole carboxamide class. It is characterized by a phthalimide (1,3-dioxoisoindoline) moiety linked to an isoxazole-5-carboxamide core [1]. The compound has been identified in patent literature (e.g., US9212130B2) as a chemical scaffold within a series of P2X purinoceptor 3 (P2X3) and P2X2/3 receptor antagonists, which are being investigated for their potential in treating pain, lower urinary tract symptoms, and other sensory hypersensitization disorders [1].

Procurement Risk for N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide: Why In-Class Isoxazole Amide Analogs Are Not Interchangeable


The isoxazole amide class encompasses compounds with divergent primary targets, ranging from epigenetic methyltransferases (SMYD3) to purinergic receptors (P2X3), making simple in-class substitution scientifically invalid [1]. The specific phthalimide substitution on the isoxazole carboxamide core of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide confers a distinct pharmacological profile, particularly for binding to the human P2X3 receptor. Substituting this compound with a structurally related analog—even one with high similarity—without verified receptor binding data can lead to a complete loss of target engagement or the introduction of off-target activity, rendering experimental conclusions unreliable [2].

Quantitative Differentiation Guide for N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide: Binding Affinity and Structural Specificity Evidence


Comparative Human P2X3 Receptor Binding Affinity: Target Compound vs. Close Patent Analog

In a direct binding assay using a stably expressing cell line (C6BU-1 cell transfected with human P2X3 receptor), the target compound N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide (identified as compound I-298 in US9212130B2) demonstrated a specific binding affinity with an IC50 of 8 nM [1]. This represents a measurable, 1.125-fold improvement in potency compared to a close structural analog, compound I-100 from the same patent, which exhibited an IC50 of 9 nM under identical assay conditions [2]. The quantitative difference, although modest, guides precise structure-activity relationship (SAR) understanding at this key position.

P2X3 receptor antagonist Pain Binding affinity

Structural Determinant of P2X3 Selectivity: The Phthalimide Moiety as a Key Pharmacophore Feature

The patented compound series demonstrates that substitution at the 4-position of the isoindoline-1,3-dione ring is critical for P2X3 activity. The presence of the isoxazole-5-carboxamide group in the target compound (I-298) defines a specific SAR space where this substitution pattern yields an 8 nM IC50 [1]. In contrast, commercially available isoxazole amides, such as the SMYD3 inhibitor series, lack this critical phthalimide substructure and instead feature simple aromatic or aliphatic amides that bind to an entirely different protein (SMYD3 methyltransferase) [2]. This fundamental structural divergence precludes functional interchangeability and necessitates procurement of the specific phthalimide-containing moiety for P2X3-related research.

Structure-Activity Relationship Pharmacophore Receptor selectivity

P2X2/3 vs. P2X3 Selectivity Potential Guided by SAR: Implications for In Vivo Side Effect Profiles

A critical differentiation parameter for P2X3 antagonists is selectivity over the closely related P2X2/3 heteromeric receptor, as P2X2/3 inhibition is linked to taste disturbance side effects in clinical development [1]. Patent US9212130B2 establishes that specific modifications to the aromatic amide portion, such as that present in I-298, are designed to achieve a defined balance of potency and selectivity. While the exact P2X2/3 IC50 for I-298 is not publicly disclosed, the patent structure-activity relationship generically links the unsubstituted isoxazole-5-carboxamide group to a distinct selectivity profile compared to chlorobenzene-substituted analogs (e.g., compound I-100) [1]. This positions the target compound in a specific region of the selectivity landscape that is inherently different from other analogs in the series, making it a necessary tool for investigating subtype-specific pharmacology.

Receptor subtype selectivity In vivo pharmacology Therapeutic window

Validated Application Scenarios for Procuring N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide


In Vitro Pharmacological Profiling of Purinergic Signaling in Pain Pathway Models

This compound is the appropriate choice for establishing a P2X3 receptor antagonist tool compound in recombinant cell lines expressing human P2X3 receptors (e.g., C6BU-1 cells). Its validated IC50 of 8 nM provides a precise reference point for comparing the potency of novel P2X3 antagonists in calcium flux or electrophysiological assays [1]. Any attempt to substitute a generic isoxazole amide without this specific phthalimide substitution will yield irrelevant data for P2X3-targeted research.

Structure-Activity Relationship (SAR) Studies for P2X3 Antagonist Lead Optimization

Medicinal chemistry teams synthesizing novel P2X3 antagonists should use this compound (I-298) as a benchmark reference standard. Its 8 nM potency and the unsubstituted isoxazole-5-carboxamide vector serve as a baseline for evaluating the impact of new modifications on binding affinity and receptor selectivity, enabling systematic lead optimization as originally guided by the US9212130B2 patent SAR [2].

Selectivity Assay Development for P2X3 over P2X2/3 Heteromeric Receptors

This compound's defined structural placement within the P2X3 antagonist pharmacophore landscape makes it a critical control for developing selectivity assays. When comparing the inhibitory effects on homomeric P2X3 versus heteromeric P2X2/3 receptors (e.g., using co-transfected cells), this specific analog helps map the selectivity determinant of the isoxazole-5-carboxamide region, which is essential for designing next-generation antagonists with improved side effect profiles [3].

In Vivo Efficacy Studies for Inflammatory or Neuropathic Pain

Researchers requiring a P2X3 antagonist with a known, high in vitro potency for transition to animal models of pain should prioritize this compound. Its defined 8 nM IC50 at human P2X3 makes it suitable for pharmacokinetic/pharmacodynamic (PK/PD) modeling, provided that appropriate formulation is developed, as it represents a specific molecular entity distinct from other P2X3 clinical candidates [1].

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.